Beta-preprotachykinin is encoded by the TAC1 gene, which is located on chromosome 7 in humans. This gene produces several tachykinins, which are active peptides that function as neurotransmitters. The classification of beta-preprotachykinin falls within the family of tachykinins, characterized by their ability to bind to specific receptors (NK1, NK2, and NK3) and mediate various physiological responses such as vasodilation and smooth muscle contraction .
The synthesis of beta-preprotachykinin involves several steps:
The synthesis can be influenced by various factors, including hormonal signals and cellular conditions, which may affect the expression levels of the TAC1 gene.
Beta-preprotachykinin (111-126) consists of a sequence of 16 amino acids:
This sequence is critical for its biological activity and receptor binding capabilities. The molecular weight of this peptide is approximately 1,800 Da. Its structure allows it to interact effectively with tachykinin receptors, facilitating its role in neurotransmission and signaling pathways .
Beta-preprotachykinin participates in several chemical reactions, primarily involving:
These reactions are critical for the functional activity of beta-preprotachykinin in both central and peripheral nervous systems .
The mechanism of action of beta-preprotachykinin involves its interaction with tachykinin receptors:
Beta-preprotachykinin exhibits several notable physical and chemical properties:
These properties are crucial for its biological function and therapeutic potential .
Beta-preprotachykinin has several scientific applications:
Beta-Preprotachykinin (111-126) is a 16-amino acid peptide (Ala-Leu-Asn-Ser-Val-Ala-Tyr-Glu-Arg-Ser-Ala-Met-Gln-Asn-Tyr-Glu) proteolytically cleaved from the C-terminal flanking region of human beta-preprotachykinin, the common precursor for substance P, neurokinin A, and neuropeptide K. This fragment corresponds to residues 111-126 of the beta-preprotachykinin polypeptide chain and lacks the characteristic C-terminal tachykinin motif (Phe-X-Gly-Leu-Met-NH₂) required for binding to neurokinin receptors. Its molecular weight is 1,836.9 Da, and it exhibits hydrophilic properties due to the presence of multiple charged residues (glutamate, arginine). Structural studies indicate it adopts a random coil conformation in physiological solutions, consistent with its role as a linear peptide ligand [1].
Table 1: Structural Characteristics of Beta-Preprotachykinin (111-126)
Property | Description |
---|---|
Amino Acid Sequence | Ala-Leu-Asn-Ser-Val-Ala-Tyr-Glu-Arg-Ser-Ala-Met-Gln-Asn-Tyr-Glu |
Molecular Weight | 1,836.9 Da |
Isoelectric Point (pI) | Predicted 4.1 (acidic) |
Secondary Structure | Predominantly random coil |
Source Protein | C-terminal flanking region of human beta-preprotachykinin |
The peptide was first identified and characterized in 1990 through purification from a human adrenal medullary neuroendocrine tumor. Researchers used an antiserum raised against synthetic human beta-preprotachykinin(117-126) in radioimmunoassays to detect C-terminal preprotachykinin immunoreactivity (C-PPT-IR). This revealed approximately equimolar concentrations of beta-preprotachykinin (111-126), substance P, and neurokinin A in tumor extracts. Subsequent chromatographic purification and Edman degradation sequencing confirmed its identity as beta-preprotachykinin(111-126), demonstrating that endogenous processing enzymes remove the C-terminal Arg¹²⁷-Arg¹²⁸-Arg¹²⁹ residues from the precursor peptide. This study provided the first evidence that this fragment is co-packaged with tachykinins in secretory vesicles [1].
Parallel investigations in rat models demonstrated dynamic regulation of beta-preprotachykinin gene expression. Peripheral axotomy (sciatic nerve section) reduced preprotachykinin mRNA in dorsal root ganglion neurons by 70% within three days, with peptide levels decreasing more slowly to 50% of controls by two weeks. This suppression was reversed after six months upon nerve regeneration. Crucially, central axotomy (dorsal root section) did not alter expression, indicating regulation by peripheral nerve growth factor rather than neuronal injury per se [5].
Beta-preprotachykinin (111-126) is a non-tachykinin fragment derived from the beta-splice variant of the preprotachykinin-A (TAC1) gene. Unlike substance P and neurokinin A—which are bioactive tachykinins encoded by exons 3 and 6 of TAC1—this peptide originates from the C-terminal exon 7. The TAC1 gene generates four splice variants (α, β, γ, δ), with the β-variant containing all seven exons and yielding the full-length beta-preprotachykinin precursor. Differential processing of this precursor determines whether neuropeptide K (exon 4), neurokinin A (exon 6), or C-terminal fragments (exon 7) are produced [3] [9].
Table 2: Tachykinin Gene Products and Splice Variants
Gene | Splice Variant | Encoded Peptides | Beta-PPT (111-126) Origin |
---|---|---|---|
TAC1 | α | Substance P | Absent |
β | Substance P, Neurokinin A, Neuropeptide K, Beta-PPT (111-126) | Exon 7 | |
γ | Substance P, Neurokinin A, Neuropeptide γ | Absent | |
δ | Substance P | Absent | |
TAC3 | – | Neurokinin B | Absent |
TAC4 | – | Hemokinin-1, Endokinins | Absent |
Immunohistochemical studies localize beta-preprotachykinin (111-126) to secretory vesicles in neurons and neuroendocrine cells, suggesting potential roles in neuromodulation or paracrine signaling. Its co-storage and co-release with classical tachykinins imply functional integration within the tachykinin system, though it does not activate neurokinin receptors [1] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2